6-Methyl-2H-chromene
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Overview
Description
6-Methyl-2H-chromene is a heterocyclic compound that belongs to the class of chromenes Chromenes are bicyclic structures consisting of a benzene ring fused to a pyran ring
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method for synthesizing this compound involves the cyclization of appropriate precursors.
Green Synthesis: Recent advances have focused on environmentally friendly methods, such as using microwave irradiation or ionic liquids as solvents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding chromanones or chromones.
Reduction: Reduction of this compound can yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Aluminum chloride, acyl chlorides, alkyl halides.
Major Products:
Oxidation: Chromanones, chromones.
Reduction: Dihydro-6-methyl-2H-chromene.
Substitution: Various substituted chromenes depending on the electrophile used.
Scientific Research Applications
Biology: Exhibits biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and other materials due to its stable chromophore.
Mechanism of Action
The mechanism of action of 6-methyl-2H-chromene varies depending on its application. In biological systems, it can interact with various molecular targets, including enzymes and receptors. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways . In medicinal applications, it may inhibit specific enzymes or signaling pathways involved in disease progression .
Comparison with Similar Compounds
2H-chromene: The parent compound without the methyl group.
4H-chromene: A structural isomer with different electronic properties.
Coumarins: Compounds with a similar benzopyran structure but different functional groups.
Uniqueness: 6-Methyl-2H-chromene is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability, solubility, and interaction with biological targets compared to its non-methylated counterparts .
Properties
CAS No. |
18385-83-6 |
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Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
6-methyl-2H-chromene |
InChI |
InChI=1S/C10H10O/c1-8-4-5-10-9(7-8)3-2-6-11-10/h2-5,7H,6H2,1H3 |
InChI Key |
JCSJECFXHPZAOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC=C2 |
Origin of Product |
United States |
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